molecular formula C10H18O9 B12047446 2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal

2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal

Cat. No.: B12047446
M. Wt: 282.24 g/mol
InChI Key: SQNRKWHRVIAKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal, also known as xylobiose, is a disaccharide composed of two xylose units. It is a naturally occurring compound found in the hemicellulose fraction of plant cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal can be achieved through the enzymatic hydrolysis of xylan, a major component of hemicellulose. Enzymes such as xylanase are used to break down xylan into xylooligosaccharides, including xylobiose . The reaction conditions typically involve mild temperatures and neutral pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound involves the extraction of xylan from plant biomass, followed by enzymatic hydrolysis. The process is scalable and can be optimized for high yield and purity. The use of recombinant DNA technology to produce highly efficient xylanase enzymes has further improved the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal has several scientific research applications:

    Chemistry: Used as a model compound to study the hydrolysis of hemicellulose and the enzymatic activity of xylanases.

    Biology: Investigated for its role in plant cell wall structure and metabolism.

    Medicine: Potential prebiotic effects, promoting the growth of beneficial gut bacteria.

    Industry: Used in the production of biofuels and biodegradable materials

Mechanism of Action

The mechanism of action of 2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal involves its interaction with specific enzymes and receptors. In the digestive system, it is hydrolyzed by xylanase enzymes into xylose units, which are then fermented by gut bacteria to produce short-chain fatty acids. These fatty acids have various beneficial effects on gut health and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal is unique due to its disaccharide structure, which imparts specific chemical and biological properties. Unlike xylose, it has prebiotic effects and can be used to study the enzymatic breakdown of hemicellulose. Compared to xylitol, it is not a sugar alcohol and has different metabolic pathways .

Properties

IUPAC Name

2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNRKWHRVIAKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.